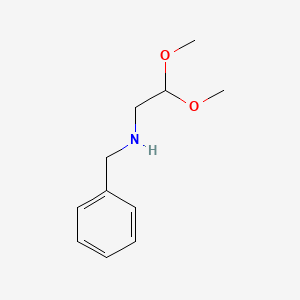
N-(4-amino-3-methoxyphenyl)methanesulfonamide
Vue d'ensemble
Description
“N-(4-amino-3-methoxyphenyl)methanesulfonamide” is an organic compound used in various scientific research applications . It is a white powder that is soluble in water .
Synthesis Analysis
The compound is a product in the synthesis of Amsacrine, a side chain of an anticancer drug. Its crystallization from ethylacetate has been observed, contributing to the understanding of its chemical structure and properties.Molecular Structure Analysis
The linear formula of “N-(4-amino-3-methoxyphenyl)methanesulfonamide” is C8H12N2O3S . The InChI code is 1S/C8H12N2O3S/c1-13-8-5-6 (3-4-7 (8)9)10-14 (2,11)12/h3-5,10H,9H2,1-2H3 .Physical And Chemical Properties Analysis
“N-(4-amino-3-methoxyphenyl)methanesulfonamide” is a solid at room temperature . It has a molecular weight of 216.26 .Applications De Recherche Scientifique
Cancer Therapeutics
N-(4-amino-3-methoxyphenyl)methanesulfonamide: derivatives have been explored for their potential in cancer treatment. The compound’s ability to intercalate into DNA makes it a candidate for designing drugs that can target cancer cells . Research is ongoing to enhance the therapeutic potency and selectivity of these derivatives, potentially offering new avenues for cancer treatment.
Alzheimer’s Disease Management
The versatility of N-(4-amino-3-methoxyphenyl)methanesulfonamide extends to neurodegenerative diseases like Alzheimer’s. Its derivatives are being studied for their ability to interact with biological processes that could be leveraged to manage symptoms or alter the disease’s progression .
Antimicrobial Agents
Acridine, a core structure related to N-(4-amino-3-methoxyphenyl)methanesulfonamide , has been used in the development of antimicrobial agents. Its planar structure allows for DNA intercalation, which can disrupt bacterial DNA and serve as a potent antibacterial strategy .
Corrosion Inhibition
In the field of industrial chemistry, derivatives of N-(4-amino-3-methoxyphenyl)methanesulfonamide have shown promise as corrosion inhibitors, particularly in acidic environments such as hydrochloric acid mediums. This application demonstrates the compound’s potential beyond biomedical applications.
Organoelectronics
Acridine derivatives, which share structural similarities with N-(4-amino-3-methoxyphenyl)methanesulfonamide , find applications in organoelectronics. Their unique electronic properties make them suitable for use in organic semiconductors and other electronic devices .
Photophysics and Material Sciences
The compound’s derivatives are also being investigated for their photophysical properties. These properties are valuable in material sciences, where they can be used to develop new materials with specific light-absorption or emission characteristics .
Protozoal Infections Treatment
Research into acridine and its derivatives, including N-(4-amino-3-methoxyphenyl)methanesulfonamide , has included the exploration of their use in treating protozoal infections. Their mode of action involves interfering with the DNA of the protozoa, offering a potential treatment pathway .
Luminous Materials Development
The development of luminous materials is another area where N-(4-amino-3-methoxyphenyl)methanesulfonamide derivatives could play a role. Their structural properties can be harnessed to create materials that emit light, which can be used in various applications from displays to bioimaging .
Mécanisme D'action
- Intercalation involves inserting the planar acridine core of m-AMSA between the base pairs of the DNA helix. This interaction disrupts the helical structure and affects DNA-related processes .
Target of Action
Mode of Action
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-amino-3-methoxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12/h3-5,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEUZJVHYAAMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302825 | |
| Record name | N-(4-amino-3-methoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-3-methoxyphenyl)methanesulfonamide | |
CAS RN |
57165-06-7 | |
| Record name | 57165-06-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-amino-3-methoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide?
A1: While the provided abstracts don't detail the full synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, one abstract describes the synthesis of a direct precursor, N-(4-amino-2-methoxyphenyl)acetamide []. This compound is produced via the reduction of N-(2-methoxy-4-nitrophenyl)acetamide using palladium on carbon (Pd/C) as a catalyst in an ethanol solution under a hydrogen atmosphere []. The crystallization of N-(4-amino-2-methoxyphenyl)acetamide is achieved using ethylacetoacetate []. This information suggests that the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide likely involves further modification of this precursor molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,10-Dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione](/img/structure/B1267075.png)
![Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro-](/img/structure/B1267076.png)











